2-Hydroxyglutaric acid disodium salt
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Overview
Description
2-Hydroxyglutaric acid disodium salt is a chemical compound with the molecular formula C5H6Na2O5. It is a derivative of 2-hydroxyglutaric acid, which is an important biomarker in various medical conditions, particularly in gliomas. This compound is known for its role in metabolic pathways and its significance in scientific research, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyglutaric acid disodium salt is typically synthesized by reacting 2-hydroxyglutaric acid with an excess of sodium hydroxide. The reaction involves the neutralization of the acid with the base, followed by crystallization, filtration, and drying to obtain the solid product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient filtration and drying systems to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyglutaric acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-hydroxyglutaric acid, which are used in different scientific and industrial applications .
Scientific Research Applications
2-Hydroxyglutaric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is significant in studying metabolic pathways and enzyme functions.
Medicine: It serves as a biomarker for gliomas and other medical conditions. .
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
2-Hydroxyglutaric acid disodium salt exerts its effects through its interaction with various molecular targets and pathways. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. The compound can inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of 5-methylcytosine hydroxylases. This inhibition affects gene expression and cellular metabolism, contributing to its role as an oncometabolite in cancer .
Comparison with Similar Compounds
2-Hydroxyglutaric acid disodium salt can be compared with other similar compounds, such as:
α-Hydroxyglutaric acid disodium: This compound is also an α-hydroxy acid form of glutaric acid and acts as a competitive inhibitor of multiple α-ketoglutarate-dependent dioxygenases.
L-2-Hydroxyglutaric acid disodium: Another enantiomer of 2-hydroxyglutaric acid, which has different biological activities and applications.
D-2-Hydroxyglutaric acid disodium: This enantiomer is involved in different metabolic pathways and has distinct roles in cellular processes.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H6Na2O5 |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
disodium;2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
DZHFTEDSQFPDPP-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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